Cas no 1797631-29-8 (2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
![2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1797631-29-8x500.png)
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
- 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one
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- インチ: 1S/C17H23NO4S2/c1-22-13-6-8-15(9-7-13)24(20,21)16-10-18(11-16)17(19)12-23-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3
- InChIKey: DYJWLQMOQGISJH-UHFFFAOYSA-N
- SMILES: C(=O)(N1CC(S(C2=CC=C(OC)C=C2)(=O)=O)C1)CSC1CCCC1
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-0814-100mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6442-0814-2mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-25mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-50mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6442-0814-5mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-10mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-20mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-75mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6442-0814-30mg |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6442-0814-10μmol |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one |
1797631-29-8 | 10μmol |
$103.5 | 2023-09-09 |
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-oneに関する追加情報
Introduction to 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one (CAS No. 1797631-29-8)
2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one (CAS No. 1797631-29-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a cyclopentylsulfanyl moiety linked to an azetidine ring, which is further substituted with a 4-methoxybenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and suggests a broad spectrum of potential applications, particularly in the development of novel therapeutic agents.
The structure of this compound is highly intriguing, featuring a combination of heterocyclic and aromatic components that are often associated with bioactive molecules. The cyclopentylsulfanyl group, in particular, is known for its ability to enhance solubility and metabolic stability, making it a favorable choice for drug design. Meanwhile, the azetidine ring introduces a rigid framework that can influence the binding affinity and selectivity of the molecule towards biological targets. The 4-methoxybenzenesulfonyl substituent adds another layer of complexity, as it is frequently found in pharmacophores that modulate enzyme activity and receptor interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacokinetic properties of this compound with greater precision. Studies suggest that the cyclopentylsulfanyl group may contribute to prolonged circulation time, while the azetidine ring could enhance binding stability to protein targets. These insights are particularly valuable in the context of drug development, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy.
In terms of biological activity, preliminary investigations have highlighted the potential of 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one as a modulator of various cellular pathways. The combination of the cyclopentylsulfanyl and 4-methoxybenzenesulfonyl groups suggests interactions with enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases. Additionally, the azetidine ring may engage with G-protein coupled receptors (GPCRs), offering opportunities for developing treatments in areas such as neurology and cardiovascular diseases.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. Recent methodologies have focused on utilizing transition metal-catalyzed reactions to streamline the synthetic route, reducing the number of steps required while maintaining high purity standards. Advances in green chemistry principles have also encouraged the exploration of solvent-free or aqueous-based reactions, aligning with global efforts to minimize environmental impact.
One particularly noteworthy aspect of this compound is its potential applications in the treatment of neurological disorders. The structural motifs present in 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one are reminiscent of known bioactive scaffolds that interact with neurotransmitter systems. For instance, analogs containing azetidine rings have been investigated for their effects on acetylcholinesterase inhibition, a mechanism relevant to Alzheimer's disease management. Furthermore, the presence of sulfonyl groups often correlates with modulatory activity at serotonergic receptors, which play a critical role in mood regulation and cognitive function.
Another exciting avenue involves exploring this compound's immunomodulatory properties. The sulfanyl and sulfonyl groups are frequently associated with compounds that influence immune cell function, either by activating or inhibiting specific signaling pathways. Preclinical studies have begun to uncover interactions with toll-like receptors (TLRs) and nuclear factor kappa B (NF-κB), which are central regulators of inflammation and immune response. This opens up possibilities for developing treatments targeting autoimmune diseases or chronic inflammatory conditions where precise immune modulation is essential.
The analytical characterization of 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has been facilitated by modern analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods provide detailed insights into the molecular structure and purity profile, ensuring that subsequent biological evaluations are conducted on well-defined samples. High-performance liquid chromatography (HPLC) coupled with UV detection has also proven effective for assessing chemical stability and impurity profiling under various storage conditions.
In conclusion, 2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one (CAS No. 1797631-29-8) represents a promising candidate for further exploration in pharmaceutical research due to its intricate structure and multifaceted biological potential. Its unique combination of functional groups positions it as a versatile tool for drug discovery across multiple therapeutic areas, including oncology, neurology, immunology, and inflammation management. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in shaping future therapeutic strategies.
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